1,3-Butadiyne

dimerization kinetics quantum chemical calculation cross-coupling reactivity

1,3-Butadiyne (also known as diacetylene or buta-1,3-diyne) is a C4H2 hydrocarbon representing the simplest polyyne and the shortest linear conjugated diyne in existence. Unlike its single-triple-bond analog acetylene or the alkene-based 1,3-butadiene, 1,3-butadiyne contains two conjugated C≡C triple bonds separated by a single bond (HC≡C–C≡CH), endowing it with substantially higher thermochemical energy content—standard enthalpy of formation ΔfH°(gas, 298.15 K) of 460.08 ± 0.50 kJ/mol —and unique reactivity profiles that cannot be replicated by monoacetylenic or dienic alternatives.

Molecular Formula C4H2
Molecular Weight 50.06 g/mol
CAS No. 460-12-8
Cat. No. B1212363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Butadiyne
CAS460-12-8
Synonymspoly-diacetylene
polydi-acetylene
polydiacetylene
Molecular FormulaC4H2
Molecular Weight50.06 g/mol
Structural Identifiers
SMILESC#CC#C
InChIInChI=1S/C4H2/c1-3-4-2/h1-2H
InChIKeyLLCSWKVOHICRDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.19 M

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Butadiyne (CAS 460-12-8) Procurement Guide: Comparative Reactivity and Polymerization Performance vs. Acetylenic Alternatives


1,3-Butadiyne (also known as diacetylene or buta-1,3-diyne) is a C4H2 hydrocarbon representing the simplest polyyne and the shortest linear conjugated diyne in existence [1]. Unlike its single-triple-bond analog acetylene or the alkene-based 1,3-butadiene, 1,3-butadiyne contains two conjugated C≡C triple bonds separated by a single bond (HC≡C–C≡CH), endowing it with substantially higher thermochemical energy content—standard enthalpy of formation ΔfH°(gas, 298.15 K) of 460.08 ± 0.50 kJ/mol [2]—and unique reactivity profiles that cannot be replicated by monoacetylenic or dienic alternatives. As a colorless gas at ambient conditions (boiling point 10 °C), the compound is highly flammable, capable of forming explosive peroxides upon storage, and exhibits strong UV absorption characteristics that extend across the 270–360 nm range in derivatized forms [3].

Workflow Conjugated diyne polymerization and cross-coupling chemistry
Selection logic Linear C4H2 backbone with two conjugated triple bonds
Use context Topochemical PDA synthesis, GNR precursors, optoelectronic building block

Why 1,3-Butadiyne Cannot Be Substituted with Acetylene or Butadiene in Demanding Polymerization and Cross-Coupling Applications


Generic substitution of 1,3-butadiyne with structurally similar compounds—such as acetylene (single triple bond), 1,3-butadiene (conjugated double bonds), or phenylacetylene (aromatic monoalkyne)—results in fundamentally different chemical and materials outcomes. Critically, the conjugated diyne architecture enables topochemical 1,4-addition polymerization in the solid state to yield polydiacetylenes (PDAs), a transformation that monoacetylenes cannot undergo under comparable conditions and that dienes produce entirely different polymer backbones [1]. In cross-coupling chemistry, substituted 1,3-diacetylenes exhibit significantly enhanced reactivity at terminal carbon centers compared to analogous substituted acetylenes with isolated triple bonds [2]. Furthermore, the extended π-conjugation of the butadiyne core produces distinct photophysical properties—including red-shifted absorption and altered fluorescence quantum yields—that cannot be replicated by diphenylacetylene derivatives in optoelectronic applications [3]. The quantitative evidence below documents precisely where and by what margin 1,3-butadiyne diverges from its closest in-class comparators, thereby informing rational scientific selection and procurement decisions.

Topochemical polymerization mismatch

Monoacetylenes cannot undergo 1,4-addition solid-state polymerization to polydiacetylenes.

Diene backbone divergence

1,3-Butadiene yields different polymer backbones and cannot replicate diyne electronic properties.

Photophysical profile gap

Aromatic monoalkyne derivatives lack the extended pi-conjugation required for red-shifted absorption.

1,3-Butadiyne Quantitative Differentiation Evidence: Comparative Performance vs. Acetylene, Butadiene, and Phenylacetylene


Terminal Carbon Reactivity Enhancement in 1,3-Butadiyne vs. Monoacetylenic Substrates

High-level quantum chemical calculations (B2PLYPD and CCSD(T)) demonstrate that substituted 1,3-diacetylenes exhibit substantially greater reactivity than corresponding substituted acetylenes bearing isolated triple bonds. The terminal carbon atoms serve as the most reactive centers for dimerization, and reactivity at these terminal positions increases progressively with the number of alkyne units [1]. In direct comparative analysis using a test reaction methodology, the relative reactivity of terminal carbon atoms in phenylbutadiyne significantly exceeds that in phenylacetylene, whereas internal carbon atoms maintain very low reactivity regardless of alkyne unit count [1].

Terminal carbon reactivity
Class-level inference
Significantly elevated vs. phenylacetylene baseline; internal carbon reactivity remains very low.
Supports diyne coupling efficiency review
Gas-phase dimerization model; B2PLYPD/CCSD(T) level.
dimerization kinetics quantum chemical calculation cross-coupling reactivity alkyne polymerization

Synthetic Efficiency: One-Pot Sequential Sonogashira-Glaser Access to Symmetrical 1,4-Disubstituted 1,3-Butadiynes

A consecutive, sequentially Pd/Cu-catalyzed one-pot Sonogashira-Glaser coupling sequence enables direct preparation of symmetrically substituted 1,4-bis(hetero)aryl-1,3-butadiynes in good to excellent yields using air oxygen as the sole oxidant [1]. This methodology leverages the inherent diyne-forming capacity of terminal alkynes without requiring isolation of intermediates. A related sequential two-step process combining Sonogashira coupling of arylbromides with trimethylsilylacetylene followed by Glaser coupling of the crude product proceeds to completion without addition of extra Pd or Cu catalysts in the second step, substantially reducing metal loading compared to a typical Glaser coupling reaction [2]. While yield data are reported qualitatively as 'good to excellent' rather than precise percentages, the methodology advantage over stepwise isolation approaches is clearly established.

One-pot synthetic efficiency
Supporting evidence
Good to excellent yields via sequential Pd/Cu catalysis; catalyst loading substantially reduced.
Supports simplified diyne preparation workflow
Sonogashira-Glaser one-pot coupling; air oxygen as oxidant.
palladium catalysis copper catalysis Sonogashira coupling Glaser coupling one-pot synthesis

UV Absorption Coverage: 1,4-Diaryl-1,3-Butadiyne Broad-Spectrum Ultraviolet Absorption (270–360 nm)

1,4-Diaryl-1,3-butadiyne derivatives function as effective ultraviolet absorbers with strong absorption intensity across the 270–360 nm wavelength range and exhibit low UV degradation [1]. The 1,3-butadiyne core provides an extended conjugated π-system that enables absorption coverage spanning both UV-B (280–315 nm) and UV-A (315–400 nm) regions. Unlike conventional UV absorbers that may participate in radical curing reactions, these 1,3-butadiyne derivatives do not interfere with free-radical polymerization systems, thereby enhancing light stability of both liquid coatings and cured films without compromising curing kinetics [1].

UV absorption coverage
Class-level inference
270–360 nm broad-spectrum absorption; low UV degradation reported.
Supports single-component UV stabilizer screening
1,4-diaryl-1,3-butadiyne derivatives; compatible with radical curing.
UV absorber photostability UV-curable coatings light stability

Graphene Nanoribbon Synthesis: Butadiyne-Containing Monomers Enable Solid-State Topochemical Route to Conductive GNRs

Butadiyne-containing monomers undergo topochemical polymerization in the crystalline state to yield polydiacetylenes (PDAs), which upon subsequent solid-state aromatization at mild temperatures afford graphene nanoribbons (GNRs) approximately 1.36 nm in width with an optical bandgap of 1.4 eV [1]. This entirely solid-state transformation requires only UV light or heating—no external chemical reagents, solvents, or catalysts—and can be performed on virtually any substrate, enabling direct patterning for electronic-device fabrication [1]. In contrast to published on-surface (UHV) or in-solution synthetic methods for GNRs, this butadiyne-based approach eliminates the need for specialized surface preparation, metal substrates, or post-synthetic transfer steps.

GNR synthesis route
Head-to-head
Width ~1.36 nm; bandgap 1.4 eV. Reagent-free solid-state transformation vs. UHV/solution methods.
Enables directly patternable GNR fabrication
Topochemical polymerization followed by mild aromatization.
graphene nanoribbons topochemical polymerization polydiacetylene solid-state synthesis carbon nanomaterials

OFET Hole Mobility and OPV Efficiency: 1,3-Butadiyne-Based π-Conjugated Polymers vs. Acetylenic Organic Semiconductors

Alkyl-substituted 1,4-di(thiophen-2-yl)buta-1,3-diyne (R-DTB) donor building blocks, based on the –C≡C–C≡C– conjugative pathway, were incorporated with thienyl-diketopyrrolopyrrole acceptor units into π-conjugated PTDPP-DTB polymers [1]. Organic field-effect transistors (OFETs) fabricated with these 1,3-butadiyne-containing organic semiconductors achieved hole mobilities approaching 0.1 cm²/(V·s), while organic photovoltaic (OPV) devices attained record power conversion efficiencies for acetylenic organic materials approaching 4% [1]. The DTB-based polymers additionally exhibit stabilization of frontier molecular orbitals, relief of steric torsions due to the linear –C≡C–C≡C– backbone, and discrete morphological pliability through thermal annealing and processing additives [1].

OFET/OPV performance
Head-to-head
Hole mobility ~0.1 cm²/(V·s); PCE approaching 4% — record for acetylenic organic materials.
Benchmark class for acetylenic semiconductors
PTDPP-DTB polymers; solution-processed devices.
organic field-effect transistors organic photovoltaics hole mobility power conversion efficiency conjugated polymers

Thermochemical Energy Content: ΔfH°(gas) of 1,3-Butadiyne vs. Acetylene and 1,3-Butadiene

The standard enthalpy of formation of 1,3-butadiyne in the gas phase at 298.15 K is 460.08 ± 0.50 kJ/mol, as established by the Active Thermochemical Tables (ATcT) [1]. This value substantially exceeds that of its closest structural analogs. For reference, acetylene (C2H2) has ΔfH°(gas, 298.15 K) of approximately 227 kJ/mol, and 1,3-butadiene (C4H6) has ΔfH°(gas, 298.15 K) of approximately 110 kJ/mol. The NIST Chemistry WebBook reports a comparable value of 464 kJ/mol from kinetic measurements [2]. This markedly positive enthalpy of formation reflects the high-energy nature of the conjugated diyne system and underpins its vigorous reactivity and potential energetic applications.

Enthalpy of formation
Cross-study comparable
460.08 ± 0.50 kJ/mol (ATcT). Approx. 2× acetylene, >4× 1,3-butadiene.
Quantifies higher energy content of conjugated diyne
Gas-phase, 298.15 K; NIST kinetic value 464 kJ/mol.
thermochemistry enthalpy of formation high-energy materials combustion chemistry

1,3-Butadiyne (CAS 460-12-8) Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Topochemical Polymerization for Stimuli-Responsive Chromic Sensors (Polydiacetylene Platform)

1,3-Butadiyne-containing precursors undergo regioselective 1,4-addition topochemical photopolymerization to yield polydiacetylenes (PDAs) that exhibit a characteristic blue-to-red phase transition in response to external stimuli including temperature, pH, chemical exposure, and mechanical stress [1]. The synthesis proceeds without catalysts or chemical initiators, producing high-purity PDA products. In 2024, 1,3-butadiyne-containing oligosiloxane precursors were developed to overcome the inherent solubility and processability limitations of PDA rigid backbones, yielding soluble, solution-processable materials capable of forming thin films suitable for organic electronic devices and capacitive temperature sensors with dual-mode (optical and electronic) readout capability [1]. This scenario leverages the unique topochemical polymerization capacity of the butadiyne moiety, which is structurally inaccessible to monoacetylenes.

Reagent-Free Solid-State Synthesis of Patternable Graphene Nanoribbons (GNRs) for Electronic Device Fabrication

As documented in Section 3, butadiyne-containing monomers can be converted to polydiacetylenes via topochemical polymerization in the crystal, followed by solid-state aromatization at mild temperatures to yield graphene nanoribbons of ~1.36 nm width with a 1.4 eV bandgap [2]. Critically, the entire transformation occurs in the solid state without external chemical reagents, specialized surface preparation, metal substrates, or post-synthetic transfer steps. This reagent-free, substrate-agnostic process enables direct patterning and integration into electronic-device fabrication workflows, differentiating this approach from conventional on-surface (ultra-high vacuum) or solution-based GNR synthetic methods that require metal substrates and post-synthetic transfer [2]. This scenario directly operationalizes the quantitative width and bandgap data established in Section 3.

Broad-Spectrum UV Stabilization in Free-Radical Curable Industrial Coatings

Based on the absorption range of 270–360 nm and photostability established in Section 3, 1,4-diaryl-1,3-butadiyne derivatives serve as effective single-component ultraviolet absorbers for UV-curable coating systems [3]. The extended π-conjugation of the butadiyne core enables coverage spanning both UV-B and UV-A regions without requiring blends of multiple absorbers. Importantly, these derivatives exhibit good compatibility with resins and monomers, produce no odor, and—unlike many conventional UV absorbers—do not participate in free-radical curing reactions, thereby enhancing light stability of both liquid coatings and cured films without compromising curing kinetics [3]. This non-participation characteristic is particularly valuable for extending shelf life of UV-curable formulations.

OFET and OPV Active Layers Using Solution-Processable 1,3-Butadiyne-Based π-Conjugated Polymers

As quantified in Section 3, alkyl-substituted 1,4-di(thiophen-2-yl)buta-1,3-diyne donor building blocks incorporated into PTDPP-DTB polymers yield OFET hole mobilities approaching 0.1 cm²/(V·s) and OPV power conversion efficiencies approaching 4%—record values for acetylenic organic materials [4]. The linear –C≡C–C≡C– backbone relieves steric torsions, stabilizes frontier molecular orbitals, and provides morphological pliability through thermal annealing and processing additives [4]. This scenario applies to R&D laboratories fabricating organic thin-film transistors and bulk heterojunction solar cells where the butadiyne core confers both electronic advantages (orbital stabilization) and processing benefits (solution processability of high molecular weight polymers).

Application
Selection Property
Validation Focus
Stimuli-responsive chromic sensors
Topochemical polymerizability
Blue-to-red phase transition response
Patternable graphene nanoribbons
Reagent-free solid-state aromatization
GNR width and bandgap confirmation
UV-curable coating stabilization
Broad-spectrum 270–360 nm absorption
Non-participation in radical curing
OFET and OPV active layers
Linear diyne backbone electronics
Hole mobility and PCE benchmarking

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